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molecular formula C18H10O2 B046369 5,12-Naphthacenequinone CAS No. 1090-13-7

5,12-Naphthacenequinone

Cat. No. B046369
M. Wt: 258.3 g/mol
InChI Key: LZPBKINTWROMEA-UHFFFAOYSA-N
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Patent
US06768132B2

Procedure details

Substituted tetracenes also can be prepared by any known method, including for example, the following sequence of reactions: 1) the condensation of naphthalene-2,3-dicarboxylic anhydride and benzene derivatives, 2) dehydration to form the corresponding tetracene-5,12-quinone, 3) and reduction of the quinone to give the corresponding tetracene derivative. Such methods are taught, e.g., in Waldmann, H. and Mathiowetz, H., Ber. dtsch. Chem. Ges. 64, 1713 (1931), Weizmann, C., Haskelberg, L. and Berlin, T., J. Chem. Soc. 398 (1939); Waldemann, H. and Plak, G., J. prakt. Chem. (2) 150, 113, 121 (1938), which are herein incorporated by reference. Other examples of synthesis of alkyl homologues of tetracene include: 2-methyltetracene (Coulson, E. A., J. Chem. Soc. 1406 (1934)), 5-methyltetracene (Clar, E. and Wright, J. W., Nature, Lond. 63, 921 (1949)), 2-isopropyltetracene (Cook, J. W., J. Chem. Soc. 1412 (1934)), 1,6-dimethyltetracene (Fieser, L. F. and Hershberg, E. B. J. Amer. Chem. Soc. 62, 49 (1940)), 2,8-dimethyltetracene (Fieser, L. F. and Hershberg, E. B. J. Amer. Chem. Soc. 62, 49 (1940) and Coulson, E. A., J. Chem. Soc. 1406 (1934)), 2,9-dimethyltetracene (Coulson, E. A., J. Chem. Soc. 1406 (1934)), and 5,12-dimethyltetracene (Wolf, J., J. Chem. Soc. 75, 2673 (1953)), which are herein incorporated by reference.
[Compound]
Name
Substituted tetracenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]2[C:11]([O:13][C:14](=[O:15])[C:2]=12)=O>C1C=CC=CC=1>[CH:1]1[C:10]2[C:14](=[O:15])[C:2]3[C:3](=[CH:4][C:5]4[C:10]([CH:1]=3)=[CH:9][CH:8]=[CH:7][CH:6]=4)[C:11](=[O:13])[C:5]=2[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Substituted tetracenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C2C(=CC3=CC=CC=C13)C(=O)OC2=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C(C3=CC4=CC=CC=C4C=C3C(C12)=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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